molecular formula C14H11N3O4S B3954188 N-{[(2-hydroxyphenyl)amino]carbonothioyl}-3-nitrobenzamide

N-{[(2-hydroxyphenyl)amino]carbonothioyl}-3-nitrobenzamide

Cat. No. B3954188
M. Wt: 317.32 g/mol
InChI Key: BVGOTQKSUAAQFF-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N-{[(2-hydroxyphenyl)amino]carbonothioyl}-3-nitrobenzamide, commonly known as HNHA, is a chemical compound that has gained significant attention in the field of scientific research. HNHA is a small molecule inhibitor that has been shown to inhibit the activity of several enzymes, including histone deacetylases (HDACs) and sirtuins. In recent years, HNHA has been studied extensively for its potential therapeutic applications in various diseases, including cancer, neurodegenerative disorders, and inflammation.

Mechanism of Action

HNHA exerts its biological effects by inhibiting the activity of several enzymes, including N-{[(2-hydroxyphenyl)amino]carbonothioyl}-3-nitrobenzamide and sirtuins. This compound are enzymes that regulate gene expression by removing acetyl groups from histone proteins, which can lead to the repression of gene transcription. Sirtuins are a family of enzymes that regulate cellular metabolism and stress response. By inhibiting the activity of this compound and sirtuins, HNHA can alter gene expression and cellular metabolism, leading to its therapeutic effects.
Biochemical and Physiological Effects:
HNHA has been shown to have several biochemical and physiological effects. In cancer cells, HNHA induces cell death by activating apoptosis and inhibiting cell proliferation. It also has anti-inflammatory effects and can reduce the production of pro-inflammatory cytokines. In animal models of neurodegenerative disorders, HNHA has been shown to improve cognitive function and reduce neuronal damage.

Advantages and Limitations for Lab Experiments

One of the main advantages of using HNHA in lab experiments is its specificity for N-{[(2-hydroxyphenyl)amino]carbonothioyl}-3-nitrobenzamide and sirtuins. This allows researchers to study the effects of inhibiting these enzymes on cellular processes and disease progression. However, HNHA has some limitations, including its potential toxicity and the need for further optimization to improve its pharmacokinetic properties.

Future Directions

There are several future directions for research on HNHA. One area of interest is the development of HNHA derivatives with improved pharmacokinetic properties and reduced toxicity. Additionally, further studies are needed to understand the mechanisms underlying HNHA's therapeutic effects and to identify potential biomarkers for patient selection. Finally, clinical trials are needed to evaluate the safety and efficacy of HNHA in humans for various diseases.

Scientific Research Applications

HNHA has been studied extensively for its potential therapeutic applications in various diseases. Research has shown that HNHA has anti-cancer properties and can induce cell death in cancer cells. It has also been shown to have neuroprotective effects and can improve cognitive function in animal models of neurodegenerative disorders. Additionally, HNHA has been shown to have anti-inflammatory effects and can reduce inflammation in animal models of inflammatory diseases.

properties

IUPAC Name

N-[(2-hydroxyphenyl)carbamothioyl]-3-nitrobenzamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H11N3O4S/c18-12-7-2-1-6-11(12)15-14(22)16-13(19)9-4-3-5-10(8-9)17(20)21/h1-8,18H,(H2,15,16,19,22)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BVGOTQKSUAAQFF-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C(=C1)NC(=S)NC(=O)C2=CC(=CC=C2)[N+](=O)[O-])O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H11N3O4S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

317.32 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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